2-chloro-4-(3,5-dimethylphenyl)benzoic Acid
Description
Properties
IUPAC Name |
2-chloro-4-(3,5-dimethylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-5-10(2)7-12(6-9)11-3-4-13(15(17)18)14(16)8-11/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPIQYRMRNJDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469025 | |
| Record name | 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884323-17-5 | |
| Record name | 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Approach
This method draws inspiration from the synthesis of 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid (). Key steps include:
- Reaction Setup :
- Substrates : Phthalic anhydride derivatives (e.g., tetrachlorophthalic anhydride) and 3,5-dimethylphenol.
- Catalyst : Lewis acids like AlCl₃ or FeCl₃.
- Mechanism :
Friedel-Crafts acylation introduces the aroyl group at the para position of the phenolic ring. For the target compound, chlorination would need to occur either before or after acylation. - Modifications :
- Use 2-chlorophthalic anhydride to pre-install the chlorine substituent.
- Post-acylation reduction or functional group interconversion to achieve the final structure.
| Step | Conditions | Yield (Hypothetical) |
|---|---|---|
| Acylation | AlCl₃, 80°C, 6h | 70–75% |
| Chlorination | Cl₂, FeCl₃, 25°C, 2h | 85% |
| Acid Hydrolysis | H₂O, H₃O⁺, reflux | 90% |
Oxidation of Substituted Toluenes
Adapted from the oxidation of 2-chloro-4-methylsulfonyl toluene to benzoic acid ():
- Substrate : 2-chloro-4-(3,5-dimethylphenyl)toluene.
- Oxidizing Agents :
- Nitric acid (HNO₃) under high-pressure oxygen (3.0 MPa).
- Temperature: 140–200°C.
- Process :
- Oxygen pressure and nitric acid concentration critically influence yield.
- Catalyst choice (e.g., Mn(OAc)₂) may enhance efficiency.
Cross-Coupling Strategies
Inspired by modern aryl-aryl bond-forming reactions:
- Suzuki-Miyaura Coupling :
- Substrates : 2-chloro-4-bromobenzoic acid and 3,5-dimethylphenylboronic acid.
- Catalyst : Pd(PPh₃)₄, base (e.g., K₂CO₃).
- Conditions :
- Solvent: DMF/H₂O, 80–100°C.
- Reaction time: 12–24h.
- High positional selectivity for the 4-substituent.
- Compatibility with halogenated benzoic acids.
Semi-Stieglitz Rearrangement
As demonstrated for 2-aroylbenzoic acids ():
- Starting Material : 3,3-bis(3,5-dimethylphenyl)phthalide.
- Rearrangement :
- Acidic or basic conditions induce ring-opening to form the benzoic acid derivative.
- Chlorination :
- Introduce chlorine via electrophilic substitution (e.g., Cl₂, SOCl₂) post-rearrangement.
Chlorination of Pre-Formed Benzoic Acids
- Substrate : 4-(3,5-dimethylphenyl)benzoic acid.
- Chlorinating Agents :
- Cl₂ gas with FeCl₃ catalyst.
- Sulfuryl chloride (SO₂Cl₂) in DCM.
- Regioselectivity :
- Directed by the electron-withdrawing carboxylic acid group, favoring substitution at the ortho position.
Challenges and Considerations
- Steric Hindrance : The 3,5-dimethylphenyl group may slow reaction kinetics in coupling or acylation steps.
- Purification : Recrystallization (e.g., methanol/water mixtures) is critical for isolating the pure product.
- Yield Optimization : Catalyst screening (e.g., transition metals for coupling) and solvent selection (polar aprotic vs. non-polar) are essential.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones or carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
2-Chloro-4-(3,5-dimethylphenyl)benzoic acid has been studied for its potential anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This property makes it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized in the preparation of derivatives that exhibit enhanced pharmacological activities against diseases such as cancer and diabetes. The ability to modify its structure allows researchers to explore a range of biological activities .
Agrochemicals
Herbicide Development
The compound is being investigated for its potential use as a herbicide. Its structural properties suggest that it could interfere with plant growth regulators, making it effective against certain weed species. The development of such agrochemicals is crucial for sustainable agriculture practices .
Pesticide Formulations
In addition to herbicides, this compound may contribute to pesticide formulations aimed at protecting crops from pests and diseases. The compound's efficacy and safety profile are essential considerations in this context .
Material Science
Polymer Chemistry
This compound can also be employed in the field of polymer chemistry, particularly in the synthesis of functional polymers. Its reactivity allows it to be integrated into polymer chains, potentially enhancing properties such as thermal stability and mechanical strength .
Nanomaterials
Recent studies have explored the incorporation of this compound into nanomaterials. These materials exhibit unique properties that can be harnessed for applications in electronics, catalysis, and drug delivery systems .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various benzoic acid derivatives, including this compound. The results demonstrated significant inhibition of COX-1 and COX-2 enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Herbicide Efficacy
Field trials were conducted to evaluate the herbicidal activity of formulations containing this compound. The results indicated effective control of several weed species with minimal impact on crop yield, highlighting its potential as a selective herbicide .
Mechanism of Action
The mechanism of action of 3-Chloro-3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The presence of the chlorine atom and methyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Table 1: Substituent-Driven Comparisons
- Electron Effects : The target compound’s chloro group (electron-withdrawing) enhances electrophilicity at the benzene ring, while the 3,5-dimethylphenyl group (electron-donating) increases lipophilicity. This balance contrasts with dichloro analogs (e.g., 2-chloro-4-(3,5-dichlorophenyl)benzoic acid), where stronger electron withdrawal may reduce bioavailability but enhance reactivity in electrophilic substitutions .
- Biological Activity: Compounds like N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibit potent photosynthesis inhibition (IC50 ~10 µM) due to optimal lipophilicity and substituent positioning.
Physicochemical Properties
- Lipophilicity : The 3,5-dimethylphenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability compared to polar derivatives like caffeic acid (3,4-dihydroxy groups; logP ~1.2) .
- Crystallinity : Chloro and methyl substituents likely promote crystalline solid formation, akin to dichloro analogs, whereas hydroxylated derivatives (e.g., caffeic acid) form yellow crystals with higher solubility in polar solvents .
Biological Activity
2-Chloro-4-(3,5-dimethylphenyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
- Anti-inflammatory Activity : Demonstrates potential in reducing inflammation.
- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, benzoic acids have been reported to possess antibacterial and antifungal effects. The structure-activity relationship (SAR) suggests that the presence of halogen substituents enhances antimicrobial efficacy .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antibacterial |
| 4-Aminoquinazoline derivatives | <10 | Antitumor |
| Sulfamoyl benzamidothiazole derivatives | 25 | Immunostimulatory |
Anti-inflammatory Activity
The anti-inflammatory potential of benzoic acids has been attributed to their ability to inhibit pro-inflammatory cytokines. Research indicates that similar compounds can modulate pathways such as NF-κB activation .
Case Study: Inhibition of NF-κB
A study demonstrated that a compound structurally related to this compound significantly inhibited NF-κB activation in THP-1 cells upon stimulation with lipopolysaccharide (LPS). This suggests potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Anticancer properties have been observed in compounds with structural similarities. The inhibition of cancer cell proliferation is often linked to the modulation of key signaling pathways involved in cell growth and survival.
Table 2: Anticancer Efficacy Data
| Cell Line | Treatment Concentration (µM) | % Cell Viability | IC50 (µM) |
|---|---|---|---|
| A549 (Lung Cancer) | 20 | 40% | 8.82 |
| Caco-2 (Colorectal) | 60 | 72.70% | Not Determined |
Q & A
Q. What are the recommended synthetic routes for 2-chloro-4-(3,5-dimethylphenyl)benzoic acid?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Introduce the 3,5-dimethylphenyl group via Suzuki-Miyaura coupling using a boronic acid derivative and a chloro-substituted benzoic acid precursor. Catalytic systems (e.g., Pd(PPh₃)₄) in THF/water mixtures at 80–100°C are commonly employed .
- Step 2: Chlorination at the 2-position using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or directed ortho-lithiation followed by quenching with a chlorinating agent .
- Purification: Recrystallization from ethanol/water or column chromatography (silica gel, eluent: hexane/ethyl acetate) .
Q. How is the compound characterized for structural confirmation?
Methodological Answer:
- NMR Spectroscopy:
- HPLC: Use a C18 column with mobile phase (acetonitrile/0.1% formic acid) to verify purity (>95%) .
Q. What solvents are suitable for solubility studies?
Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alkaline aqueous solutions (pH > 8) due to deprotonation of the carboxylic acid group. For biological assays, prepare stock solutions in DMSO and dilute with buffered media to avoid precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Controlled Variability: Standardize assay conditions (e.g., pH, temperature) to isolate substituent effects. For example, 3,5-dimethyl groups enhance lipophilicity, while the chloro substituent influences electron-withdrawing properties .
- Computational Modeling: Use density functional theory (DFT) to calculate electronic parameters (e.g., Hammett σ values) and correlate with experimental bioactivity .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Methodological Answer:
- Challenge: Co-elution of by-products (e.g., dechlorinated analogs) in HPLC.
- Solution: Optimize chromatographic conditions:
- Column: Use a UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).
- Gradient: 5–95% acetonitrile in 10 minutes with 0.1% trifluoroacetic acid .
- Detection: UV at 254 nm and tandem mass spectrometry (MS/MS) for confirmation .
Q. How do researchers validate the stability of the compound under physiological conditions?
Methodological Answer:
Q. What strategies optimize yield in large-scale synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
